

Spectroscopic and Synthetic Profile of N-(2-iodophenyl)-4-methylbenzenesulfonamide: A Technical Guide

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Compound of Interest

Compound Name: *N*-(2-iodophenyl)-4-methylbenzenesulfonamide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics and a detailed synthetic protocol for the versatile chemical intermediate, **N-(2-iodophenyl)-4-methylbenzenesulfonamide** (CAS No. 61613-20-5). While comprehensive experimental spectra for this specific molecule are not readily available in published literature, this document presents a detailed predictive analysis based on established principles of spectroscopy and data from closely related structural analogs. This guide is intended to serve as a valuable resource for the anticipation of spectral features and for the practical synthesis of this compound in a laboratory setting.

Chemical Structure and Properties

- IUPAC Name: **N-(2-iodophenyl)-4-methylbenzenesulfonamide**
- Synonyms: N-(o-iodophenyl)tosylamide, N-Tosyl-2-idoaniline
- CAS Number: 61613-20-5
- Molecular Formula: $C_{13}H_{12}INO_2S$
- Molecular Weight: 373.21 g/mol

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **N-(2-iodophenyl)-4-methylbenzenesulfonamide**. These predictions are derived from the analysis of structurally similar compounds, including N-(2-iodophenyl)benzenesulfonamide and various p-toluenesulfonamides.

Table 1: Predicted ^1H NMR Spectroscopic Data

(Solvent: CDCl_3 , 400 MHz)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Predicted Rationale
~7.75	d, $J \approx 8.0$ Hz	2H	H-2', H-6' (Tosyl)	Protons ortho to the sulfonyl group on the tosyl ring.
~7.65	dd, $J \approx 8.0, 1.5$ Hz	1H	H-3 (Iodophenyl)	Aromatic proton on the iodophenyl ring.
~7.30	d, $J \approx 8.0$ Hz	2H	H-3', H-5' (Tosyl)	Protons meta to the sulfonyl group on the tosyl ring.
~7.25	m	1H	H-5 (Iodophenyl)	Aromatic proton on the iodophenyl ring.
~7.10	s	1H	NH	Sulfonamide proton, may be broad.
~6.85	m	2H	H-4, H-6 (Iodophenyl)	Aromatic protons on the iodophenyl ring.
2.40	s	3H	CH ₃ (Tosyl)	Methyl group protons on the tosyl ring.

Table 2: Predicted ¹³C NMR Spectroscopic Data(Solvent: CDCl₃, 100 MHz)

Chemical Shift (δ , ppm)	Assignment	Predicted Rationale
~144.0	C-4' (Tosyl)	Quaternary carbon of the tosyl group attached to the methyl group.
~139.0	C-1 (Iodophenyl)	Quaternary carbon of the iodophenyl group attached to the nitrogen.
~138.5	Aromatic C	Aromatic carbon on the iodophenyl ring.
~137.0	C-1' (Tosyl)	Quaternary carbon of the tosyl group attached to the sulfur.
~129.8	C-3', C-5' (Tosyl)	Aromatic carbons on the tosyl ring.
~129.5	Aromatic C	Aromatic carbon on the iodophenyl ring.
~127.5	C-2', C-6' (Tosyl)	Aromatic carbons on the tosyl ring.
~125.0	Aromatic C	Aromatic carbon on the iodophenyl ring.
~123.0	Aromatic C	Aromatic carbon on the iodophenyl ring.
~93.0	C-2 (Iodophenyl)	Carbon bearing the iodine atom, significantly shielded.
21.6	CH ₃ (Tosyl)	Methyl carbon of the tosyl group.

Table 3: Predicted Infrared (IR) Spectroscopic Data

(Sample: KBr Pellet)

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3250	Strong, Sharp	N-H Stretch
~3100-3000	Medium	Aromatic C-H Stretch
~1340	Strong	Asymmetric SO ₂ Stretch
~1160	Strong	Symmetric SO ₂ Stretch
~910	Medium	S-N Stretch
~815	Strong	C-H Out-of-plane bend (p-substituted ring)

Table 4: Predicted Mass Spectrometry (MS) Data

(Ionization Mode: Electron Ionization)

m/z	Predicted Assignment
373	[M] ⁺ (Molecular Ion)
218	[M - C ₇ H ₇ SO ₂] ⁺
155	[C ₇ H ₇ SO ₂] ⁺ (Tosyl group)
91	[C ₇ H ₇] ⁺ (Tropylium ion)

Experimental Protocols

The following section outlines a detailed, plausible methodology for the synthesis of **N-(2-iodophenyl)-4-methylbenzenesulfonamide** and the general procedures for acquiring the spectroscopic data.

Synthesis of N-(2-iodophenyl)-4-methylbenzenesulfonamide

This procedure is adapted from standard methods for the synthesis of sulfonamides.

Materials and Reagents:

- 2-Iodoaniline
- 4-Methylbenzenesulfonyl chloride (Tosyl chloride)
- Pyridine or Triethylamine
- Dichloromethane (DCM), anhydrous
- Hydrochloric acid (1 M)
- Saturated sodium bicarbonate solution
- Saturated sodium chloride solution (Brine)
- Anhydrous magnesium sulfate or sodium sulfate
- Hexanes
- Ethyl acetate

Procedure:

- In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-iodoaniline (1.0 eq.) in anhydrous dichloromethane.
- Add pyridine (1.5 eq.) to the solution and cool the mixture to 0 °C in an ice bath.
- In a separate flask, dissolve 4-methylbenzenesulfonyl chloride (1.1 eq.) in a minimal amount of anhydrous dichloromethane.
- Add the 4-methylbenzenesulfonyl chloride solution dropwise to the stirring 2-iodoaniline solution at 0 °C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 4:1 Hexanes:Ethyl Acetate).

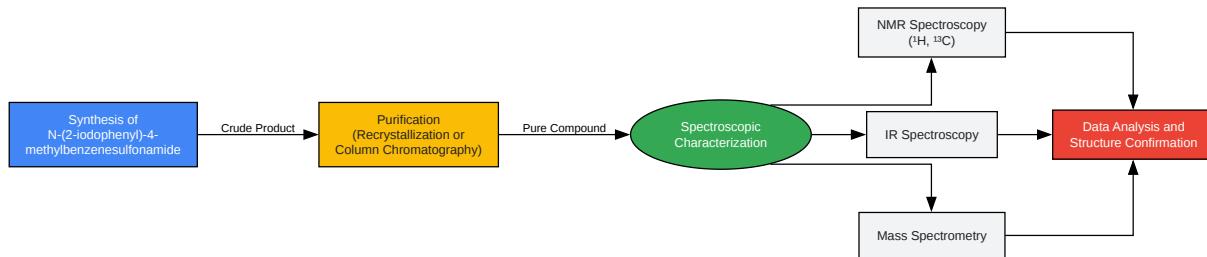
- Upon completion, quench the reaction by adding 1 M HCl and transfer the mixture to a separatory funnel.
- Separate the organic layer and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to yield the pure **N-(2-iodophenyl)-4-methylbenzenesulfonamide**.

Spectroscopic Characterization

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectra should be recorded on a 400 MHz or higher field spectrometer. The sample should be dissolved in deuterated chloroform (CDCl_3) containing tetramethylsilane (TMS) as an internal standard.
- Infrared (IR) Spectroscopy: The IR spectrum should be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The solid sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
- Mass Spectrometry (MS): Mass spectral data should be acquired on a mass spectrometer, typically using electron ionization (EI) for fragmentation analysis or electrospray ionization (ESI) for accurate mass determination (HRMS).

Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of **N-(2-iodophenyl)-4-methylbenzenesulfonamide**.



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Caption: General workflow for synthesis and characterization.

Disclaimer: The spectroscopic data presented in this document are predictive and based on the analysis of analogous compounds. Actual experimental results may vary. This guide is intended for informational purposes for research and development professionals. All laboratory work should be conducted with appropriate safety precautions.

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